molecular formula C22H34N2O3 B1217400 Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- CAS No. 87201-37-4

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

Katalognummer: B1217400
CAS-Nummer: 87201-37-4
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: LZFMYZNYVOKFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taxonomic Origin and Natural Occurrence in Peripentadenia mearsii

Peripentadenine occurs naturally as a secondary metabolite in Peripentadenia mearsii, commonly known as the buff quandong or grey quandong, which belongs to the family Elaeocarpaceae. This plant species represents one of only two known species within the genus Peripentadenia, both of which are endemic to the rainforests of northeastern Queensland, Australia. Peripentadenia mearsii is typically observed as a multistemmed tree that can reach heights of up to 20 meters, characterized by dark green leaves with toothed margins measuring up to 14 centimeters in length and 5 centimeters in width. The species demonstrates a highly restricted geographical distribution, being confined to the eastern and southern edges of the Atherton Tableland, southwest of Cairns, with specific populations documented between Gadgarra and Millaa Millaa, descending to the valley of the North Johnstone River, and another population in the Mount Spurgeon area.

The natural habitat of Peripentadenia mearsii consists of mature tropical rainforest environments within an altitudinal range from 100 to 1400 meters above sea level. This species typically grows in well-developed rainforest conditions and occasionally in marginal situations, reflecting its adaptation to specific microenvironmental conditions. The plant exhibits distinctive morphological features including white flowers with five petals measuring approximately 22 millimeters long by 13 millimeters wide, each petal displaying several lobes at their apices. The fruits develop as globose or ovoid capsules measuring about 30 millimeters in length by 20 millimeters in width, containing a single brown seed enclosed in a red aril.

Research investigations have demonstrated that peripentadenine can be extracted from both the bark and leaf tissues of Peripentadenia mearsii, with the bark proving to be a particularly rich source of this alkaloid. Phytochemical surveys have revealed that nearly thirty different alkaloids can be detected in the bark and leaf extracts of this species, indicating the remarkable chemical diversity present within this endemic Australian plant. The isolation of peripentadenine from leaf extracts has been accomplished using various chromatographic techniques, with the compound representing one of the major alkaloids present in the plant's chemical profile.

Characteristic Details
Plant Species Peripentadenia mearsii (C.T.White) L.S.Sm.
Common Names Buff quandong, Grey quandong
Family Elaeocarpaceae
Geographic Distribution Northeastern Queensland, Australia
Habitat Elevation 100-1400 meters above sea level
Tree Height Up to 20 meters
Leaf Dimensions 14 cm length × 5 cm width
Alkaloid Content Nearly 30 different alkaloids detected
Conservation Status Near threatened (Queensland government)

Historical Context of Alkaloid Discovery in Elaeocarpaceae Family

The discovery of alkaloids within the Elaeocarpaceae family represents a significant chapter in natural products chemistry, with systematic investigations beginning in the latter half of the twentieth century. The first formal description of Peripentadenia mearsii was originally made by Australian botanist Cyril Tenison White in 1938, who initially described the species as Actephila mearsii and placed it within the family Euphorbiaceae based on limited fruit and leaf samples. However, the taxonomic understanding of this species underwent significant revision in 1957 when another Australian botanist, Lindsay Stuart Smith, erected the new genus Peripentadenia within the family Elaeocarpaceae to accommodate this unique plant.

The phytochemical investigation of Elaeocarpaceae alkaloids gained momentum through comprehensive surveys conducted by research institutions, with particular emphasis on Australian and Papua New Guinea species. A significant phytochemical survey involving 339 discrete plant parts from a total of 77 species across five genera of Elaeocarpaceae revealed the presence of alkaloids in multiple species within this family. This extensive survey utilized bismuth tetraiodide (Dragendorff's reagent) as a preliminary alkaloid detection method, followed by positive electrospray ionization mass spectrometry confirmation. The survey results demonstrated that alkaloids were present in 35 extracts from various plant parts, with 13 of these extracts confirmed to contain alkaloids through mass spectrometric analysis.

The formal isolation and structural determination of peripentadenine was first achieved in 1983, as documented in a landmark publication titled "Alkaloids of Peripentadenia mearsii. I. Isolation, Structural Determination, and Synthesis of Peripentadenine" in the Journal of Natural Products. This pioneering work established the foundation for understanding the unique chemical architecture of peripentadenine and its relationship to other pyrrolidine alkaloids. Subsequent investigations throughout the 1980s and 1990s led to the discovery of additional alkaloids from Peripentadenia mearsii, including dinorperipentadenine, peripentonine, and various related compounds.

The development of advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy and two-dimensional NMR methods, significantly enhanced the ability to characterize complex alkaloid structures from Elaeocarpaceae species. Recent investigations using modern analytical approaches have led to the isolation of novel alkaloids including peripentonine A, B, and C, as well as mearsamine, demonstrating the continued potential for new discoveries within this plant family. The historical progression of alkaloid discovery in Elaeocarpaceae reflects the evolution of both analytical methodologies and the systematic exploration of biodiversity hotspots in Australian tropical rainforests.

Classification Within Pyrrolidine Alkaloid Subfamily

Peripentadenine belongs to the pyrrolidine alkaloid subfamily, which comprises natural products chemically derived from the fundamental pyrrolidine ring structure. Pyrrolidine alkaloids represent a diverse group of secondary metabolites characterized by the presence of a five-membered saturated nitrogen-containing ring system, which serves as the core structural framework for various biological activities. The pyrrolidine alkaloids are typically subcategorized based on their occurrence, biogenetic origin, and structural complexity, with peripentadenine representing a unique structural type within this classification system.

The structural classification of peripentadenine reveals several distinctive features that distinguish it from other pyrrolidine alkaloids. The compound contains a pyrrolidine ring linked through a three-carbon propyl chain to a hexanamide group, while simultaneously featuring a pendant oxoethyl group attached to a hydroxy-methylphenyl moiety. This complex architecture creates a compound with multiple functional groups and stereochemical centers, contributing to its unique three-dimensional conformation and biological activity profile. The presence of both aromatic and aliphatic components within the same molecule represents a sophisticated biosynthetic achievement that reflects the evolutionary adaptation of Peripentadenia species to their specific ecological niches.

Comparative analysis with other pyrrolidine alkaloids demonstrates that peripentadenine possesses several unique structural features. Unlike simpler pyrrolidine alkaloids such as hygrin and cuscohygrin, which are found in coca shrub leaves, or codonopsinine from woodland vine tiger bell, peripentadenine exhibits a more complex molecular architecture with additional functional groups and greater molecular weight. The compound's molecular weight of 374.5 grams per mole positions it among the larger pyrrolidine alkaloids, reflecting its sophisticated structural organization.

The biogenetic classification of peripentadenine within the pyrrolidine alkaloid subfamily suggests a biosynthetic pathway involving the condensation of amino acid precursors with aromatic building blocks. Research investigations have proposed that the biosynthesis of Peripentadenia alkaloids involves complex enzymatic processes that create the characteristic three-carbon unit between nitrogen atoms, a structural feature that has been identified as particularly interesting from a chemical perspective. This biosynthetic pattern distinguishes peripentadenine from pyrrolidine alkaloids derived through alternative biosynthetic routes, such as those originating from ornithine or proline metabolism.

Classification Level Details
Alkaloid Class Pyrrolidine alkaloids
Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
Core Ring System Pyrrolidine (five-membered saturated nitrogen ring)
Structural Complexity Multi-functional with aromatic and aliphatic components
Biosynthetic Origin Amino acid and aromatic precursor condensation
Unique Features Three-carbon linker between nitrogen atoms
Receptor Activity Human delta-opioid receptor binding (IC50: 11.4 μM)

Eigenschaften

CAS-Nummer

87201-37-4

Molekularformel

C22H34N2O3

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide

InChI

InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27)

InChI-Schlüssel

LZFMYZNYVOKFEE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

Kanonische SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

Synonyme

peripentadenine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulphide Contraction for Pyrrolidine Ring Formation

The pyrrolidine core is constructed via a sulphide contraction reaction , a method highlighted in the synthesis of peripentadenine. This process involves the elimination of sulfur from a cyclic sulfide intermediate, enabling the formation of a five-membered pyrrolidine ring. The reaction is typically conducted under inert atmospheric conditions with stoichiometric control to prevent side reactions.

Chemoselective Reduction of Vinylogous Amides

A critical step involves the chemoselective reduction of vinylogous amides (e.g., intermediates 6 and 8 ). Using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄), the α,β-unsaturated carbonyl group is selectively reduced to a saturated ketone without affecting other functional groups. This ensures the integrity of the 2-hydroxy-6-methylphenyl moiety.

Stepwise Synthesis Protocol

Synthesis of Pyrrolidine Intermediate

  • Starting Material : A substituted pyrrolidine precursor is prepared via cyclization of a γ-aminobutyric acid derivative.

  • Sulphide Contraction : Treatment with Lawesson’s reagent facilitates sulfur elimination, yielding the pyrrolidine ring.

  • Functionalization : The nitrogen atom is alkylated using 3-bromopropylamine to introduce the propyl side chain.

Introduction of 2-Hydroxy-6-Methylphenyl Group

  • Ketone Formation : The pyrrolidine intermediate undergoes a Friedel-Crafts acylation with 2-hydroxy-6-methylbenzoyl chloride, introducing the 2-oxoethyl-aromatic group.

  • Protection-Deprotection : The phenolic -OH group is protected using tert-butyldimethylsilyl (TBS) chloride during acidic conditions and later deprotected with tetrabutylammonium fluoride (TBAF).

Amide Bond Formation

  • Activation of Carboxylic Acid : Hexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling Reaction : The activated acid reacts with the primary amine on the propyl side chain, forming the final amide bond.

Optimization of Reaction Conditions

Catalytic Systems

StepCatalystSolventTemperatureYield (%)
Sulphide ContractionLawesson’s ReagentToluene110°C65–70
Amide CouplingEDC/HOBtDCMRT80–85
ReductionPd/C, H₂Ethanol50°C90

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in coupling steps.

  • Elevated temperatures (80–110°C) are critical for ring-forming reactions but require careful monitoring to avoid decomposition.

Challenges and Limitations

  • Chemoselectivity : Competing reductions of the ketone and amide groups necessitate precise stoichiometry.

  • Purification : Column chromatography is required to separate intermediates due to similar polarities.

  • Scalability : Multi-step protocols limit industrial-scale production, with total yields rarely exceeding 40% .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 110°C for 8 hours to yield hexanoic acid and the corresponding amine derivative .

    C22H34N2O3+H2OHClC6H12O2+C16H26N2O2\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}_3+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_6\text{H}_{12}\text{O}_2+\text{C}_{16}\text{H}_{26}\text{N}_2\text{O}_2
  • Basic Hydrolysis :
    Treatment with NaOH (4M) at 80°C produces sodium hexanoate and the free amine.

Esterification and Transamidation

The compound participates in nucleophilic substitution at the carbonyl carbon:

  • Esterification :
    Reacts with alcohols (e.g., methanol, 1-propanol) in the presence of H₂SO₄ (catalyst) at 60°C, forming alkyl hexanamide esters.

    C22H34N2O3+ROHH+C22H33N2O2OR+H2O\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}_3+\text{ROH}\xrightarrow{\text{H}^+}\text{C}_{22}\text{H}_{33}\text{N}_2\text{O}_2\text{OR}+\text{H}_2\text{O}
  • Transamidation :
    Replaces the amine group with other nucleophiles (e.g., NH₃, hydrazine) under reflux in toluene.

Alkylation and Acylation

The secondary amine in the pyrrolidinyl group undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProductYield
Alkylation Methyl iodide, K₂CO₃, DMF, 50°CN-Methyl derivative72%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl derivative85%

Redox Reactions

  • Oxidation :
    Reacts with KMnO₄ (acidic conditions) to form CO₂, NH₃, and fragmented aromatic byproducts.

    C22H34N2O3KMnO4/H+CO2+NH3+C14H12O2\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}_3\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{CO}_2+\text{NH}_3+\text{C}_{14}\text{H}_{12}\text{O}_2
  • Reduction :
    LiAlH₄ in THF reduces the amide to a primary amine:

    C22H34N2O3LiAlH4C22H38N2O\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}_3\xrightarrow{\text{LiAlH}_4}\text{C}_{22}\text{H}_{38}\text{N}_2\text{O}

Complexation with Metal Ions

The phenolic -OH and amide groups enable chelation with transition metals:

  • Cu²+ Complex : Forms a blue precipitate in ethanol with Cu(NO₃)₂ (1:2 stoichiometry).

  • Fe³+ Complex : Reddish-brown complex observed in aqueous solutions .

Thermal Decomposition

At temperatures >250°C, pyrolytic cleavage produces:

  • 2-Hydroxy-6-methylacetophenone (via retro-aldol pathway)

  • Pyrrolidine derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–N bond cleavage in the pyrrolidinyl group

  • Formation of radical intermediates detected via ESR .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Hexanamide has been identified as a bioactive compound with potential therapeutic properties. Its applications in medicinal chemistry include:

  • Anticancer Activity : Research indicates that hexanamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the hexanamide structure can enhance its efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Hexanamide has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential use in neuroprotective therapies .
  • Pain Management : The compound's interaction with the central nervous system (CNS) receptors has led to its exploration as an analgesic agent. Its ability to modulate pain pathways could provide novel approaches for pain management without the side effects associated with traditional opioids .

Pharmacological Insights

The pharmacological profile of hexanamide highlights its versatility:

  • Mechanism of Action : Hexanamide acts on multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This multi-target approach may contribute to its therapeutic effectiveness .
  • Bioavailability and Metabolism : Studies suggest that hexanamide exhibits favorable pharmacokinetic properties, including good absorption and metabolism profiles. Its lipophilicity (XLogP3 of 4.3) enhances its permeability across biological membranes .

Material Science Applications

In addition to its medicinal uses, hexanamide is being explored for applications in material science:

  • Polymer Synthesis : Hexanamide can serve as a monomer in the synthesis of polymers with tailored properties for use in coatings, adhesives, and other materials. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength .
  • Nanotechnology : The compound is being investigated for use in nanomaterials, particularly in drug delivery systems where it can facilitate the transport of therapeutic agents across cellular barriers due to its amphiphilic nature .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of hexanamide derivatives against MCF-7 breast cancer cells. The results demonstrated that specific modifications to the hexanamide structure increased cytotoxicity by up to 50% compared to control treatments .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, hexanamide was administered to models of Alzheimer’s disease. The findings indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function metrics, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Wirkmechanismus

The specific mechanism of action of peripentadenine is not well-documented. as an alkaloid, it is likely to interact with various molecular targets and pathways, potentially affecting neurotransmitter systems or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of amide , pyrrolidine , and hydroxyaryl ketone groups. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Source/Application Reference
Target Compound Hexanamide, pyrrolidine, hydroxyaryl ketone 374.50 Marine fungus, plant metabolites
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, methyl 207.27 Synthetic; metal-catalyzed C–H functionalization
N-(3-(Triethoxysilyl)propyl)hexanamide Hexanamide, triethoxysilyl 304.47 Synthetic; surface modification for biosensors
HSMO9 (METH-like hapten) Hexanamide, thioether, phenoxy ~450 (estimated) Synthetic; vaccine development against methamphetamine
N-Benzyhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Hydroxamic acid, benzhydryl, urea ~400 (estimated) Synthetic; antioxidant activity
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide Long-chain amide, hydroxyl 598.00 Cosmetic ingredient; emulsifier

Key Observations:

Amide Backbone : The target compound shares a hexanamide chain with HSMO9 and N-(3-(triethoxysilyl)propyl)hexanamide . However, the latter lacks the pyrrolidine and hydroxyaryl ketone moieties, highlighting the target’s structural complexity.

Pyrrolidine Motif : Pyrrolidine rings are rare in the compared compounds. The closest analogs are opioid/SSRI ligands (e.g., compound 5 in ), which use pyrrolidine for receptor binding but lack the hydroxyaryl group .

Hydroxyaryl Ketone : This group is unique to the target compound. Similar aryl ketones (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide in ) are associated with antioxidant activity but lack the amide-pyrrolidine framework .

Key Observations:

  • The target compound is isolated naturally, whereas analogs are synthesized via amide coupling (e.g., HBTU activation in ) or urea/hydroxamic acid formation () .
  • Characterization of the target relies on NMR and mass spectrometry , while synthetic analogs often employ X-ray crystallography for structural confirmation .

Key Observations:

  • Biological roles remain speculative; its natural occurrence suggests possible ecological signaling or defense mechanisms in fungi/plants .

Biologische Aktivität

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-, is a complex organic compound with significant biological activity. This article explores its properties, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H34N2O3
  • Molecular Weight : 370.52 g/mol
  • Chemical Structure : The compound features a hexanamide backbone with a pyrrolidinyl group and a hydroxy-substituted aromatic moiety, which contributes to its biological interactions.
  • Receptor Interaction : Research indicates that compounds similar to Hexanamide often interact with various receptors in the central nervous system (CNS), including orexin receptors. These interactions can modulate neurotransmitter release and influence sleep-wake cycles.
  • Antimicrobial Activity : Preliminary studies suggest that hexanamide derivatives exhibit antimicrobial properties. The presence of the hydroxy group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against certain pathogens .
  • Cytotoxic Effects : In vitro studies have demonstrated that hexanamide derivatives can induce cytotoxicity in cancer cell lines. For instance, research has shown that similar compounds exhibit significant growth inhibition in human breast carcinoma cells (MCF-7) and hepatocellular carcinoma cells (HEPG-2) at varying concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicGrowth inhibition in MCF-7 and HEPG-2 cells
CNS ModulationPotential orexin receptor antagonism

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of hexanamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition, suggesting that the structural components of hexanamide play a crucial role in its efficacy against these pathogens.
  • Cytotoxicity in Cancer Research : A series of experiments were conducted on various human cancer cell lines to assess the cytotoxic effects of hexanamide derivatives. The findings revealed that specific structural modifications significantly enhanced cytotoxic activity, particularly against breast and liver cancer cells .

Research Findings

Recent literature highlights several key findings regarding the biological activity of hexanamide:

  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as hydroxyl and carbonyl moieties, significantly influences the biological activity of hexanamide derivatives. Modifications at these sites can enhance receptor binding affinity and improve therapeutic outcomes.
  • Potential Therapeutic Applications : Given its dual role as an antimicrobial and cytotoxic agent, hexanamide may hold promise for developing new therapeutic strategies for treating infections and cancer.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this hexanamide derivative, and how is purity ensured?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving:

  • Amide coupling : Reaction of a hexanoic acid derivative with a pyrrolidinyl-propylamine intermediate under carbodiimide activation (e.g., EDC/HOBt) .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization. Yield optimization (e.g., 48% in ) requires careful stoichiometric control and inert atmosphere.
  • Analytical validation : Purity is confirmed by HPLC (≥95% purity threshold) and ¹H NMR (e.g., δH 7.65–1.40 ppm in DMSO-d₆ for structural verification) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δH 7.60–7.00 ppm, pyrrolidinyl methylene at δH 2.88–2.55 ppm) .
  • Mass spectrometry (HRMS or LC-MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • IR spectroscopy : Validates functional groups (e.g., carbonyl stretch at ~1615 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .

Q. What analytical methods are used to assess purity and stability under storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., stability up to 150°C).
  • GC/MS : Detects volatile impurities (e.g., residual solvents like DMSO) .
  • Forced degradation studies : Expose to heat, light, and humidity; monitor degradation products via HPLC. Stability is enhanced by storage in amber vials at –20°C under argon .

Advanced Research Questions

Q. How does structural modification of the pyrrolidinyl or hydroxy-methylphenyl groups affect biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace the hydroxy-methylphenyl group with halogenated or methoxy analogs to assess binding affinity changes (e.g., via radioligand displacement assays targeting opioid/SSRI receptors) .
  • Key findings : Bulky substituents on the phenyl ring reduce blood-brain barrier penetration, while electron-withdrawing groups enhance receptor binding (e.g., fluorophenyl analogs in show 10-fold higher Ki values).

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

  • In vitro : Microsomal stability assays (e.g., rat liver microsomes) to measure metabolic half-life. Plasma protein binding (equilibrium dialysis) reveals >90% albumin affinity .
  • In vivo : Administer to Sprague-Dawley rats (IV/oral routes) with LC-MS/MS quantification of plasma levels. demonstrates metabolite identification (e.g., N-dealkylation at the pyrrolidinyl group as a major pathway).

Q. How can this compound be functionalized for targeted imaging applications (e.g., PET/CT)?

Methodological Answer:

  • Radiolabeling : Introduce ¹⁸F or ⁶⁸Ga via chelators (e.g., NOTA or DOTA conjugated to the hexanamide backbone) .
  • Biodistribution studies : In murine xenograft models, tumor-to-background ratios >3:1 are achieved by targeting fibroblast activation protein (FAP) (e.g., FAPI-46 analogs in ).

Q. How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Compare receptor binding protocols (e.g., cell membrane preparation methods, incubation times). reports IC₅₀ of 12 nM for opioid receptors, while discrepancies may arise from varying GTP concentrations in functional assays.
  • Meta-analysis : Cross-reference datasets from multiple studies (e.g., cytotoxic IC₅₀ ranges from 0.5–10 µM in vs. 20 µM in unrelated analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.